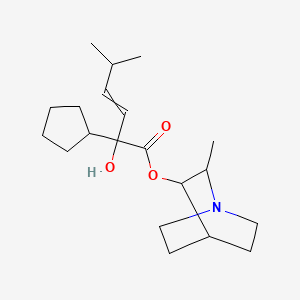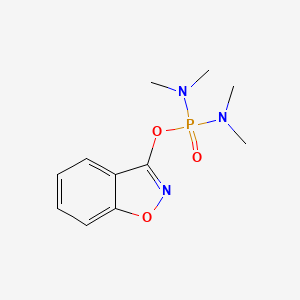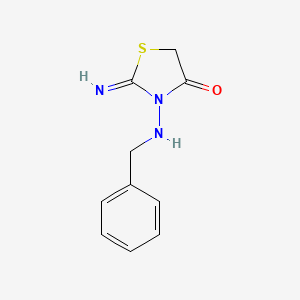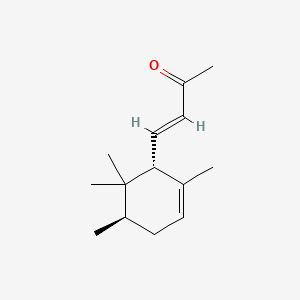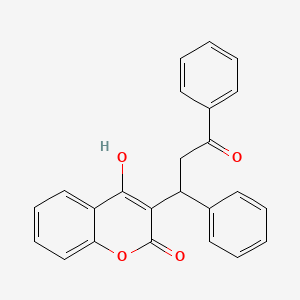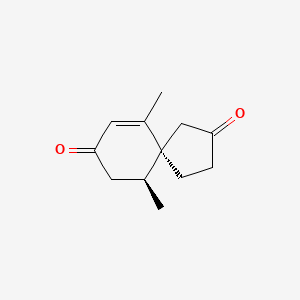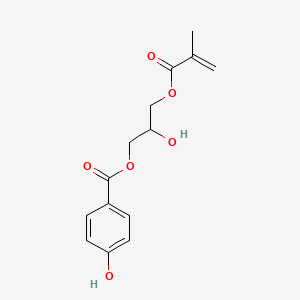
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid and hydroxypropyl esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzoic acid with 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Vanillic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a hydroxypropyl ester.
Methyl vanillate: Contains a methoxy group instead of a hydroxy group on the aromatic ring.
Uniqueness
Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester is unique due to its combination of hydroxyl and ester groups, which provide it with distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
99148-58-0 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C14H16O6/c1-9(2)13(17)19-7-12(16)8-20-14(18)10-3-5-11(15)6-4-10/h3-6,12,15-16H,1,7-8H2,2H3 |
Clave InChI |
OEHZHOYULAGWFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(COC(=O)C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


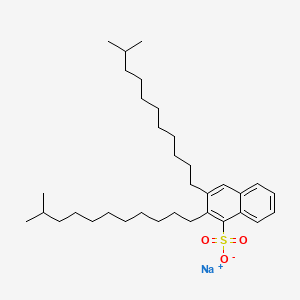
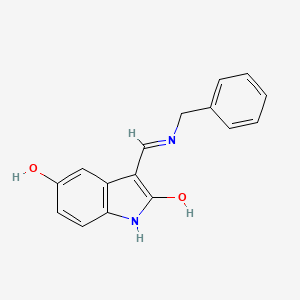

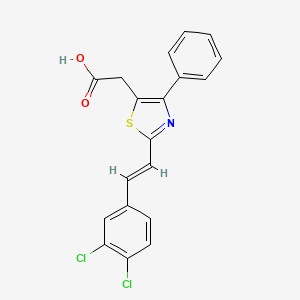
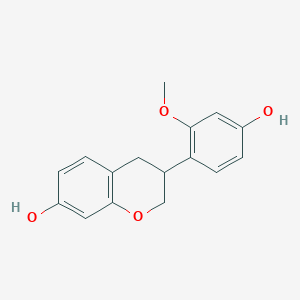

![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
